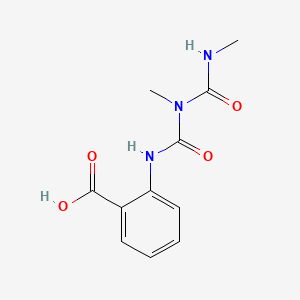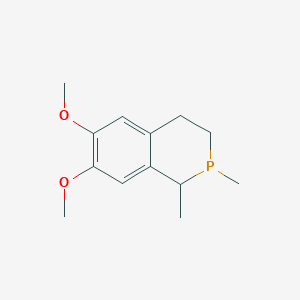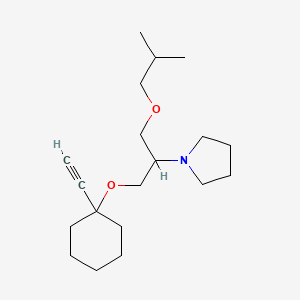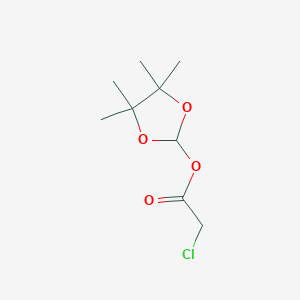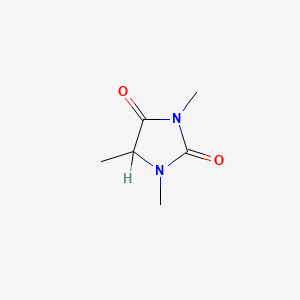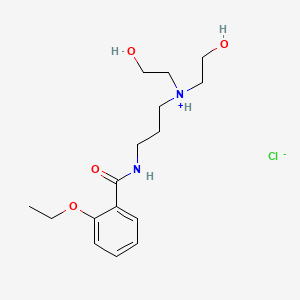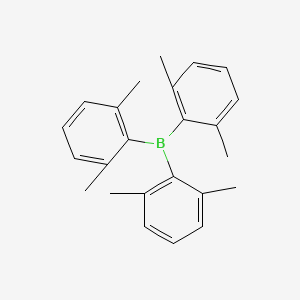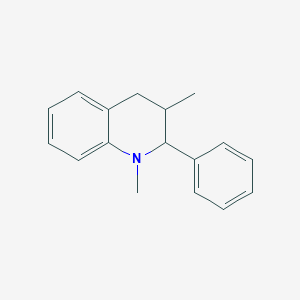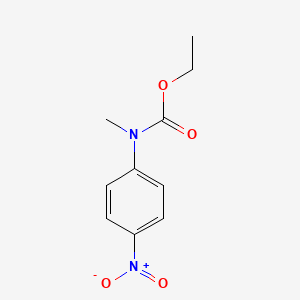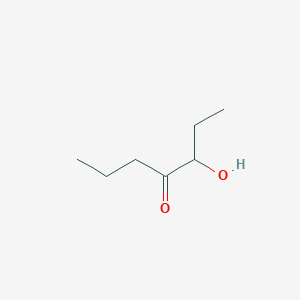
3-Hydroxyheptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyheptan-4-one is an organic compound with the molecular formula C7H14O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on its heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxyheptan-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by reduction. The reaction typically requires a base such as sodium hydroxide to facilitate the condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of heptane-3,4-dione. This method ensures higher yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxyheptan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in heptane-3,4-dione.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Heptane-3,4-dione.
Reduction: 3-Hydroxyheptan-4-ol.
Substitution: Various substituted heptanones depending on the substituent introduced.
Applications De Recherche Scientifique
3-Hydroxyheptan-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxyheptan-4-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and engage in nucleophilic and electrophilic interactions, influencing its reactivity and function.
Comparaison Avec Des Composés Similaires
4-Heptanone: Lacks the hydroxyl group, making it less reactive in certain reactions.
3-Bromoheptan-4-one: Contains a bromine atom, which significantly alters its reactivity and applications.
Heptane-3,4-dione: Contains two ketone groups, making it more prone to reduction reactions.
Uniqueness: 3-Hydroxyheptan-4-one’s combination of hydroxyl and ketone groups provides a unique balance of reactivity, making it versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
74328-37-3 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
3-hydroxyheptan-4-one |
InChI |
InChI=1S/C7H14O2/c1-3-5-7(9)6(8)4-2/h6,8H,3-5H2,1-2H3 |
Clé InChI |
FYSSRTGEQSUBCY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


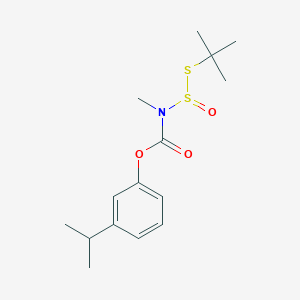
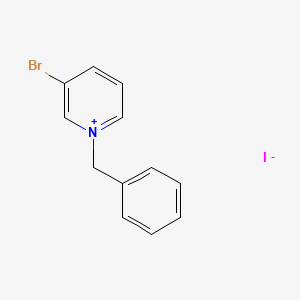
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
